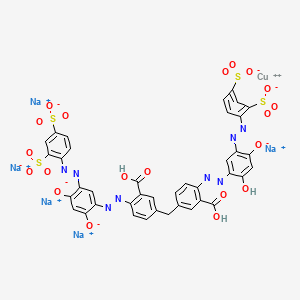
Napoo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Napoo is a hypothetical compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity under specific conditions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Napoo involves a multi-step process that includes the following key steps:
Initial Reactants: The process begins with the combination of primary reactants, which are typically organic compounds containing functional groups such as hydroxyl, carboxyl, or amino groups.
Catalysts and Solvents: Catalysts such as palladium or platinum are often used to facilitate the reaction, along with solvents like ethanol or methylene chloride to dissolve the reactants.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, usually at elevated temperatures (around 100-150°C) and moderate pressures.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Reactants: Large quantities of reactants are fed into the reactor.
Automated Control: Automated systems control the reaction conditions to ensure consistency and efficiency.
Separation and Purification: Advanced separation techniques, such as high-performance liquid chromatography (HPLC), are used to isolate and purify this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Napoo undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert this compound into reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, elevated temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, room temperature.
Substitution: Halogens, alkylating agents; conditionspresence of a catalyst, moderate temperature.
Major Products
Applications De Recherche Scientifique
Napoo has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for investigating cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases, particularly due to its unique mechanism of action.
Industry: Utilized in the production of advanced materials, coatings, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Napoo involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to enzymes and receptors, modulating their activity and influencing biochemical pathways.
Pathways Involved: It affects pathways related to oxidative stress, inflammation, and cellular signaling, leading to various biological effects.
Propriétés
| 76314-99-3 | |
Formule moléculaire |
C28H58Cl2N4O4 |
Poids moléculaire |
585.7 g/mol |
Nom IUPAC |
ethyl (2S)-5-amino-2-[[(2S)-5-amino-2-(hexadecanoylamino)pentanoyl]amino]pentanoate;dihydrochloride |
InChI |
InChI=1S/C28H56N4O4.2ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-21-26(33)31-24(19-17-22-29)27(34)32-25(20-18-23-30)28(35)36-4-2;;/h24-25H,3-23,29-30H2,1-2H3,(H,31,33)(H,32,34);2*1H/t24-,25-;;/m0../s1 |
Clé InChI |
XWQVPLRFEWUMQM-LXTBHBSOSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCN)C(=O)OCC.Cl.Cl |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CCCN)C(=O)NC(CCCN)C(=O)OCC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


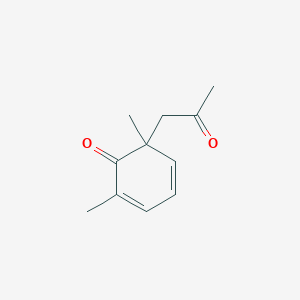
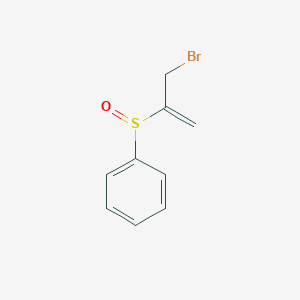
![Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/no-structure.png)
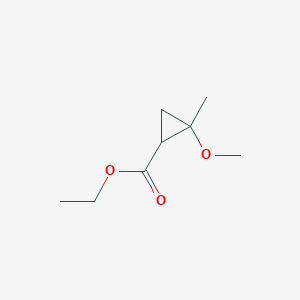
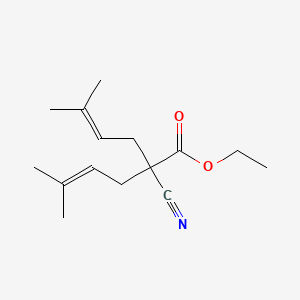
![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)
